Pentadecafluoroheptan-1-ol
Description
Pentadecafluoroheptan-1-ol (hypothetical formula: C₇H₃F₁₅O) is a perfluorinated primary alcohol characterized by a seven-carbon chain substituted with 15 fluorine atoms. However, unlike PFCAs, fluorinated alcohols like this compound possess a terminal hydroxyl (-OH) group, which may influence their reactivity, solubility, and environmental fate.
Properties
CAS No. |
31165-24-9 |
|---|---|
Molecular Formula |
C7HF15O |
Molecular Weight |
386.06 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptan-1-ol |
InChI |
InChI=1S/C7HF15O/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23/h23H |
InChI Key |
XCWMATKNFUWXCN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of pentadecafluoroheptan-1-ol typically involves the fluorination of heptanol. One common method is the electrochemical fluorination (ECF) process, where heptanol is subjected to electrolysis in the presence of hydrogen fluoride.
Chemical Reactions Analysis
Pentadecafluoroheptan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form pentadecafluoroheptanoic acid using oxidizing agents such as potassium permanganate. In reduction reactions, it can be converted back to its corresponding hydrocarbon by using reducing agents like lithium aluminum hydride. Substitution reactions often involve the replacement of the hydroxyl group with other functional groups, such as halides, using reagents like thionyl chloride .
Scientific Research Applications
Pentadecafluoroheptan-1-ol has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and a solvent due to its unique properties. In biology and medicine, it is utilized in the development of drug delivery systems and as a component in diagnostic imaging agents. Industrially, it is employed in the production of coatings, lubricants, and fire-fighting foams .
Mechanism of Action
The mechanism of action of pentadecafluoroheptan-1-ol is primarily related to its ability to interact with biological membranes. The fluorinated nature of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Pentadecafluoroheptan-1-ol with selected fluorinated and non-fluorinated alcohols and phenols, emphasizing molecular properties, hazards, and applications.
Key Differences and Implications
- Fluorination Impact: Fluorinated compounds like this compound exhibit exceptional chemical inertness and thermal stability due to strong C-F bonds. This contrasts with non-fluorinated alcohols (e.g., Dodecan-1-ol), which are more reactive and biodegradable . However, fluorinated alcohols may share environmental persistence concerns with PFOA, a regulated POP .
- Hazard Profiles: While Pentafluorophenol (C₆HF₅O) is classified for acute toxicity, this compound’s hazards remain speculative.
- Applications: Non-fluorinated alcohols (e.g., Dodecan-1-ol) dominate consumer products, whereas fluorinated variants are niche materials. For instance, Pentafluorophenol is used in peptide synthesis , while Pentadecanal serves in fragrance manufacturing .
Research Findings and Data Gaps
Environmental and Toxicological Concerns
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